erythro-Hydroxy Bupropion HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

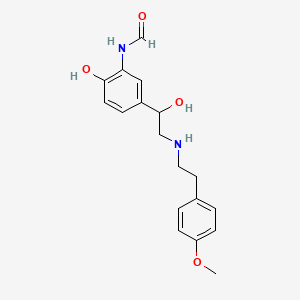

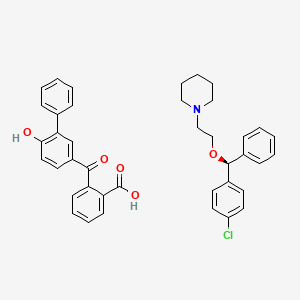

Erythro-Hydroxy Bupropion HCl is a metabolite of Bupropion . Bupropion hydrochloride is an antidepressant of the aminoketone class, which is chemically unrelated to tricyclic, tetracyclic, selective serotonin reuptake inhibitor, or other known antidepressant agents .

Synthesis Analysis

The synthesis of bupropion hydrochloride has been reported to be achieved under greener and safer conditions utilizing flow technologies . The use of obnoxious and corrosive liquid bromine was evaded through the employment of polymer-bound pyridinium tribromide and environmentally questionable solvents NMP and DMF were substituted with greener co-solvent systems with appreciable success . Erythrohydrobupropion is formed from bupropion via reduction of the ketone group primarily by 11β-hydroxysteroid dehydrogenase-1 and to a minor extent by aldo-keto reductases .Molecular Structure Analysis

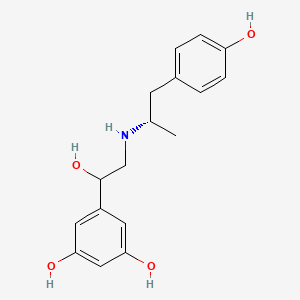

The molecular formula of erythro-Hydroxy Bupropion HCl is C13H20ClNO . The IUPAC name is 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol .Chemical Reactions Analysis

Erythrohydrobupropion is formed from bupropion via reduction of the ketone group primarily by 11β-hydroxysteroid dehydrogenase-1 and to a minor extent by aldo-keto reductases . It can also be formed from bupropion by carbonyl reductases .Physical And Chemical Properties Analysis

The molecular weight of erythro-Hydroxy Bupropion HCl is 241.8 g/mol .科学的研究の応用

Pharmacokinetics and Metabolism

Metabolite Analysis : Erythro-Hydroxy Bupropion HCl, a metabolite of bupropion, has been studied for its pharmacokinetic properties. A study characterized the pharmacokinetics of bupropion and its major metabolites, including erythro-hydroxy bupropion, following a single dose. The study found that the mean plasma area under the curve (AUC) of erythro-hydroxy bupropion was significantly greater than that of bupropion, indicating its substantial presence in systemic circulation (Laizure et al., 1985).

Enzyme Role in Metabolism : The formation of erythro-hydroxy bupropion from bupropion is dependent on specific enzymes. A study showed that 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) plays a major role in the carbonyl reduction of bupropion, leading to the formation of threohydrobupropion, while another enzyme is responsible for producing erythro-hydroxy bupropion (Meyer et al., 2013).

Enzyme Selectivity : The formation of erythro-hydroxy bupropion involves stereoselectivity, highlighting the selective nature of the enzymes involved in its production. This selectivity is crucial for understanding the pharmacological and toxicological properties of bupropion and its metabolites (Damaj et al., 2004).

Pharmacogenomics : Genetic variations can influence the metabolism of bupropion and its metabolites. A study on the pharmacokinetics and pharmacogenomics of bupropion in different formulations showed that these variations affect the metabolism and clinical response to bupropion, potentially impacting the levels of erythro-hydroxy bupropion (Connarn et al., 2017).

Drug-Drug Interaction Prediction : A physiologically-based pharmacokinetic model was developed for bupropion and its metabolites, including erythro-hydroxy bupropion, to predict drug-drug interactions. This model aids in understanding the involvement and impact of erythro-hydroxy bupropion in clinical drug interactions (Xue et al., 2017).

Biomedical Applications

Potential in Depression Treatment : Erythro-hydroxy bupropion, as a metabolite of bupropion, contributes to the antidepressant effects of bupropion. Studies on the pharmacology of bupropion have highlighted its role in treating depression, where erythro-hydroxy bupropion might play a part in its efficacy and safety profile (Foley et al., 2006).

Behavioral and Nicotine Dependence : The hydroxy metabolites of bupropion, including erythro-hydroxy bupropion, have been studied for their effects on behavior and nicotine dependence. These studies provide insights into the potential therapeutic applications of erythro-hydroxy bupropion in smoking cessation and addiction treatment (Damaj et al., 2010).

作用機序

Bupropion is a norepinephrine/dopamine-reuptake inhibitor (NDRI) that exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters .

Safety and Hazards

将来の方向性

Bupropion is a widely used antidepressant, smoking cessation aid, and weight-loss therapy. It is administered as a racemic mixture, but the pharmacokinetics and activity of bupropion are stereoselective . Future research may focus on the stereoselective disposition of bupropion and its metabolites, as well as the effect of drug-drug interactions (DDIs) and CYP2C19 pharmacogenetics on bupropion exposure .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for erythro-Hydroxy Bupropion HCl involves the reduction of Bupropion HCl to form erythro-Hydroxy Bupropion HCl.", "Starting Materials": [ "Bupropion HCl", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Dissolve Bupropion HCl in methanol", "Add sodium borohydride to the solution", "Stir the mixture at room temperature for several hours", "Quench the reaction with water", "Extract the product with a suitable organic solvent", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution to obtain erythro-Hydroxy Bupropion HCl as a solid", "Purify the product by recrystallization from a suitable solvent" ] } | |

CAS番号 |

357628-62-7 |

分子式 |

C13H21Cl2NO |

分子量 |

278.22 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

(1R,2S)-erythro-Dihydro Bupropion Hydrochloride; (αR)-3-Chloro-α-[(1S)-1-[(1,1-dimethylethyl)amino]ethyl]-benzenemethanol Hydrochloride |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B602107.png)

![8-[2-(2-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B602109.png)